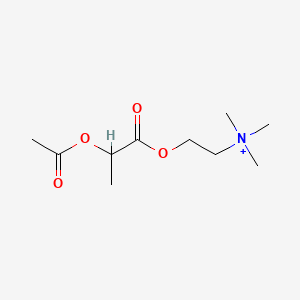
Aclatonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
合成経路と反応条件
アクラトニウムナパジシル酸塩は、乳酸を原料として合成される . 合成には、無水酢酸やクロロホルメートなどの化学反応が複数含まれる . このプロセスは、揮発性で腐食性の強い試薬の使用を避けるように設計されているため、より安全で環境に優しい .
工業的生産方法
アクラトニウムナパジシル酸塩の工業的調製では、「混合酸無水物戦略」が用いられる . この方法により、中間体の調製に水溶媒を使用できるようになり、有機溶媒の使用量を削減できる . このプロセスは効率的であり、大規模生産に適している。
化学反応の分析
反応の種類
アクラトニウムは、以下を含むさまざまな化学反応を受ける。
酸化: 酸素の添加または水素の除去を伴う。
還元: 水素の添加または酸素の除去を伴う。
置換: 1つの原子または原子群が別の原子または原子群と置き換わる。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれる。反応は通常、目的の結果を達成するために、制御された温度と圧力条件下で行われる。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なる。たとえば、酸化反応ではカルボン酸が生成される場合がある一方、還元反応ではアルコールが生成される場合がある。
科学的研究の応用
アクラトニウムは、以下を含むいくつかの科学研究に用いられている。
作用機序
類似化合物との比較
特性
CAS番号 |
55077-25-3 |
|---|---|
分子式 |
C10H20NO4+ |
分子量 |
218.27 g/mol |
IUPAC名 |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C10H20NO4/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1 |
InChIキー |
SRZGFCNCQUMTCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
正規SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


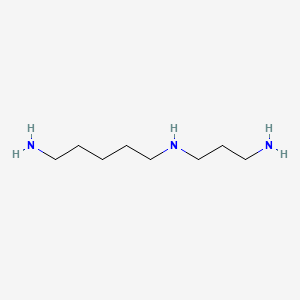
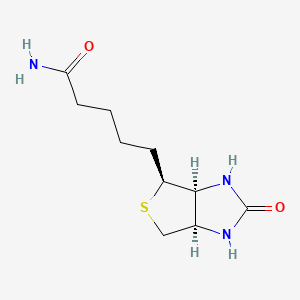

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)
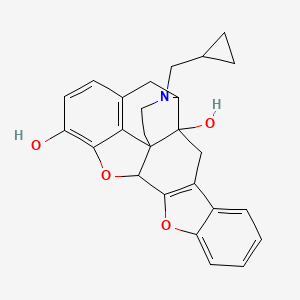

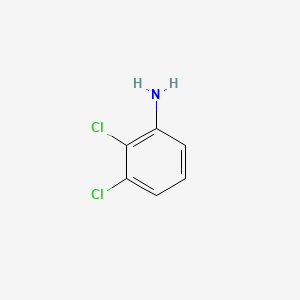
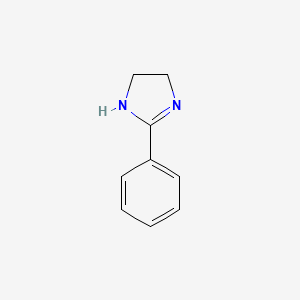
![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
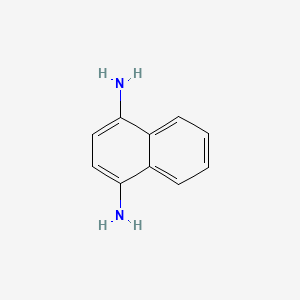
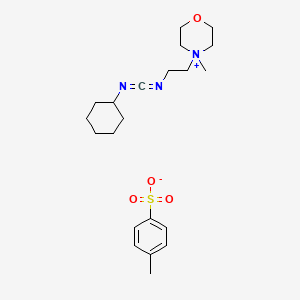
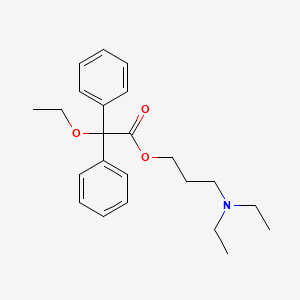
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
